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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664 Get Quote

The 4-aminotetrahydropyran scaffold is a key structural motif in medicinal chemistry, valued

for its three-dimensional character which can lead to improved pharmacological properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-
aminotetrahydropyran derivatives targeting two distinct classes of enzymes: Activin-like

Kinase 5 (ALK5) and Dipeptidyl Peptidase-4 (DPP-4). The data presented is compiled from

published experimental studies and is intended for researchers, scientists, and drug

development professionals.

Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of two series of 4-
aminotetrahydropyran derivatives against their respective targets.

ALK5 Inhibitors
A series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-

yl)amino derivatives were synthesized and evaluated for their inhibitory activity against the

TGF-β type I receptor, ALK5.[1][2] The optimization of this series led to the identification of

potent and selective ALK5 inhibitors.
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Compound ID R Group ALK5 IC50 (nM)

1a -H >1000

1b -CH3 89.4

1c -OCH3 75.2

1d -F 45.6

1e -Cl 33.1

1f -CF3 28.0

Data is representative of a larger series of compounds from the cited literature. The core

scaffold is 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine,

with the 'R' group representing substitutions on a terminal phenylamino moiety.

Another series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were also

identified as potent ALK5 inhibitors. One of the lead compounds from this series, compound 8h,

demonstrated an ALK5 IC50 of 25 nM.[3]

DPP-4 Inhibitors
A series of trifluoromethyl-substituted tetrahydropyran derivatives were designed as long-acting

Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The introduction of a trifluoromethyl group at the 6-

position of the tetrahydropyran ring was found to enhance the pharmacokinetic profile while

maintaining potent DPP-4 inhibition.[4]

Compound ID Core Structure DPP-4 IC50 (nM)

Omarigliptin Tetrahydropyran 1.6

Compound 2
6-Trifluoromethyl-

tetrahydropyran
4.2

Compound 2 represents a key analog from the study, demonstrating that modifications to the

tetrahydropyran ring can significantly impact pharmacological properties while retaining high

potency.
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Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication

of the presented data.

ALK5 Kinase Assay
The in vitro inhibitory activity of the compounds against ALK5 was determined using a kinase

activity assay. A typical protocol involves the following steps:

Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain and a

suitable substrate (e.g., a peptide or protein substrate like casein) are prepared in a kinase

assay buffer.

Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and pre-

incubated with the ALK5 enzyme to allow for binding.

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The

reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can

be achieved through various methods, such as:

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive

phosphate into the substrate.

Luminescence-based Assay: Using commercial kits that measure the amount of ATP

remaining after the kinase reaction (e.g., Kinase-Glo®).

Fluorescence-based Assay: Using antibodies that specifically recognize the

phosphorylated substrate.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

DPP-4 Inhibition Assay
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The inhibitory potency of compounds against DPP-4 is typically assessed using a fluorometric

assay. The general procedure is as follows:

Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-

amino-4-methylcoumarin (GP-AMC), and a suitable assay buffer are required.

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to

various concentrations.

Assay Procedure:

The DPP-4 enzyme is pre-incubated with the test compounds in a microplate.

The enzymatic reaction is initiated by the addition of the GP-AMC substrate.

The reaction mixture is incubated at 37°C.

The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

Fluorescence Measurement: The fluorescence intensity is measured at appropriate

excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

IC50 Determination: The IC50 value, representing the concentration of the inhibitor required

to reduce DPP-4 activity by 50%, is determined by analyzing the dose-response curve.

Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship

studies of 4-aminotetrahydropyran compounds.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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